4-Substitution Drives Nanomolar MPO Inhibition—A >10,000-Fold Advantage Over 4-Methyl Analog
4-(Chloromethyl)-N-phenylbenzamide inhibits myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1 nM in an aminophenyl fluorescein assay using 120 mM NaCl and recombinant human MPO [1]. This represents a >10,000-fold enhancement in potency relative to the 4-methyl-substituted N-phenylbenzamide analog, which exhibits an IC₅₀ of >10,000 nM under comparable assay conditions [1]. The chloromethyl group is critical for this activity; substitution at the 4-position with electron-withdrawing or electrophilic moieties may be a key determinant of MPO engagement.
| Evidence Dimension | Myeloperoxidase (MPO) chlorination activity inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | 4-methyl-N-phenylbenzamide: IC₅₀ >10,000 nM |
| Quantified Difference | >10,000-fold difference in potency |
| Conditions | Recombinant human MPO, 120 mM NaCl, aminophenyl fluorescein assay, 10 min incubation |
Why This Matters
Users screening for MPO inhibitors require nanomolar potency; the 4-methyl analog is inactive, making 4-(chloromethyl)-N-phenylbenzamide the relevant selection for this target.
- [1] BindingDB. BDBM50554035 / CHEMBL4790231. IC50 = 1 nM for MPO chlorination activity inhibition; comparator IC50 >10,000 nM for 4-methyl analog. View Source
